N-({7-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridin-8-yl}methylidene)hydroxylamine
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Overview
Description
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime is a heterocyclic compound with a unique structure that includes a dioxin ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime typically involves the following steps:
Formation of the dioxin ring: This can be achieved through the reaction of appropriate dihydroxy compounds with chloroacetaldehyde under acidic conditions.
Pyridine ring formation: The dioxin intermediate is then reacted with a chlorinated pyridine derivative under basic conditions to form the fused ring system.
Oxime formation: The final step involves the conversion of the aldehyde group to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime can undergo various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile or nitro derivatives.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitrile or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological macromolecules.
Industrial Applications: Potential use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the chloro and dioxin moieties may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid
- Methyl 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate
- 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile
Uniqueness
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. The combination of the chloro, dioxin, and pyridine moieties also contributes to its unique properties compared to similar compounds.
Properties
IUPAC Name |
N-[(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c9-6-4-10-8-7(5(6)3-11-12)13-1-2-14-8/h3-4,12H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEQZOHXEMMHOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=C(C(=C2O1)C=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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